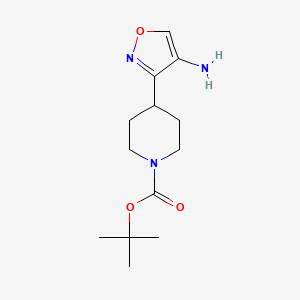

Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-6-4-9(5-7-16)11-10(14)8-18-15-11/h8-9H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUWFYFJIDPQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the oxazole moiety and the tert-butyl ester group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the oxazole ring or the piperidine ring, potentially leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology: In biological research, the compound can be used to study the interactions of oxazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug development. It can be used in the design of new therapeutic agents for various diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features provided by the oxazole and piperidine rings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and other interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives, which vary in substituents on the piperidine ring. Below is a comparative analysis with key analogs:

Substituent Variations and Functional Group Impact

Key Observations :

- Reactivity: The amino group in the target compound enhances nucleophilic reactivity compared to acetylated or brominated analogs, making it suitable for condensation or alkylation reactions.

- Solubility : Pyridine-containing derivatives (e.g., PK03447E-1) exhibit improved aqueous solubility due to the polar heterocycle, whereas brominated or acetylated variants are more lipophilic .

- Synthetic Utility : Hydroxymethyl-substituted oxazole derivatives (e.g., CAS 2031258-93-0) are preferred for bioconjugation, while bromo-pyrazole analogs serve as intermediates in cross-coupling chemistry .

Physicochemical Properties

- Physical State : Most analogs are solids at room temperature. For example, PK03447E-1 is reported as a light yellow solid , while the target compound is presumed to be a crystalline solid based on structural similarity.

- Stability : The tert-butyl carbamate group enhances stability under basic conditions but is susceptible to acidic cleavage (e.g., HCl/MeOH deprotection, as described in ).

Biological Activity

Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate is a compound that integrates a piperidine ring with an oxazole moiety and a tert-butyl ester group. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₃H₂₁N₃O₃

- IUPAC Name : this compound

- CAS Number : 2375274-63-6

This compound exhibits its biological activity primarily through interactions with various biomolecules. Its mechanism includes:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various diseases.

- Gene Expression Modulation : It may influence gene expression pathways, contributing to its biological effects.

Cellular Effects

Research indicates that this compound affects various cell types, demonstrating the following:

- Cytotoxicity : It has been evaluated for cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.

- Cell Proliferation : Studies suggest it may inhibit cell proliferation in specific contexts, particularly in tumor cells.

Dosage Effects in Animal Models

In vivo studies have revealed that the biological effects of this compound vary significantly with dosage. Higher doses tend to exhibit more pronounced effects, while lower doses may have minimal impact.

Metabolic Pathways

The compound is involved in several metabolic pathways, including:

| Pathway | Effect |

|---|---|

| Drug Metabolism | Influences pharmacokinetics |

| Detoxification | May enhance elimination of toxins |

Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through caspase activation pathways.

Study 2: Enzyme Inhibition

In another research effort, the compound was tested against human acetylcholinesterase (AChE). Results indicated that it effectively inhibited AChE activity, suggesting potential applications in treating neurological disorders such as Alzheimer's disease.

Study 3: Gene Expression Analysis

Gene expression profiling following treatment with this compound revealed alterations in several key pathways associated with cell survival and proliferation. Notably, upregulation of pro-apoptotic genes was observed.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, or coupling reactions. For example, the oxazole ring formation may utilize nitrile oxides or alkyne precursors under controlled pH and temperature. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often employed, with purification via column chromatography . Optimization focuses on catalyst selection (e.g., palladium for cross-coupling), reaction time, and stoichiometric ratios to maximize yield and minimize side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation, utilizing programs like SHELXL for refinement . Complementary techniques include:

- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., tert-butyl group at δ ~1.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (CHNO) and isotopic patterns.

- FT-IR : Identification of functional groups (e.g., carbonyl stretch ~1700 cm for the carboxylate) .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- Storage : In airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., oxazole ring prototropy) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign connectivity.

- Dynamic Light Scattering (DLS) : Check for aggregates in solution.

- Repeat synthesis : Compare batches to isolate batch-specific artifacts .

Q. What experimental designs are suitable for studying the compound’s reactivity toward functional group transformations?

Focus on the oxazole ring’s electrophilic/nucleophilic sites. Examples:

- Acylation : React with acetyl chloride in dichloromethane (DCM) to modify the amino group.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst.

- Reduction : Hydrogenation (H, Pd/C) to saturate the oxazole ring, monitored by TLC or LC-MS .

Q. How can computational modeling predict the compound’s biological activity?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes (e.g., EGFR).

- QSAR Studies : Correlate substituent effects (e.g., tert-butyl steric bulk) with activity trends from analogous piperidine-oxazole derivatives .

- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions) .

Q. What methodologies address discrepancies in biological assay results across studies?

Variability may stem from assay conditions (e.g., cell line differences, compound solubility). Mitigation strategies:

- Dose-Response Curves : Use a wide concentration range (nM to mM) to establish EC/IC.

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Solvent Consistency : Ensure DMSO concentrations ≤0.1% to avoid solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.